BenchChemオンラインストアへようこそ!

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

Peptide synthesis Orthogonal protection Selective deprotection

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid (CAS 666832-71-9), also referred to as N-trifluoroacetyl-L-tert-leucine or 3-methyl-N-(trifluoroacetyl)-L-valine, is a chiral N-protected amino acid derivative with molecular formula C₈H₁₂F₃NO₃ and molecular weight 227.18 g/mol. The compound bears a single stereogenic center at the 2-position (S-configuration), a gem-dimethyl-substituted β-carbon, and an N-terminal trifluoroacetamide protecting group.

Molecular Formula C8H12F3NO3
Molecular Weight 227.18 g/mol
CAS No. 666832-71-9
Cat. No. B7864128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
CAS666832-71-9
Molecular FormulaC8H12F3NO3
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F
InChIInChI=1S/C8H12F3NO3/c1-7(2,3)4(5(13)14)12-6(15)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1
InChIKeyFCTPLAZWXGEGKO-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid (CAS 666832-71-9) – Identity and Procurement Context


(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid (CAS 666832-71-9), also referred to as N-trifluoroacetyl-L-tert-leucine or 3-methyl-N-(trifluoroacetyl)-L-valine, is a chiral N-protected amino acid derivative with molecular formula C₈H₁₂F₃NO₃ and molecular weight 227.18 g/mol [1]. The compound bears a single stereogenic center at the 2-position (S-configuration), a gem-dimethyl-substituted β-carbon, and an N-terminal trifluoroacetamide protecting group . It is registered under REACH as an intermediate with a restriction to intermediate use only (EC number 871-918-4, registration date 23 September 2021) [2]. Its primary industrial significance stems from its role as the P4 fragment building block in the synthesis of the SARS-CoV-2 main protease inhibitor nirmatrelvir (the active pharmaceutical ingredient of Paxlovid™) [3].

Why Generic Substitution Fails for (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid (666832-71-9) in Pharmaceutical Intermediate Procurement


Substituting (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid with a generic N-protected tert-leucine derivative or a des-methyl analog is not a functionally equivalent procurement decision. The trifluoroacetyl (Tfa) protecting group is uniquely orthogonal to acid-labile protecting groups such as Boc and Cbz, enabling selective deprotection under mild basic conditions without compromising other protecting groups in multi-step peptide coupling sequences . Furthermore, the gem-dimethyl substitution at the β-carbon is essential for the steric and conformational profile required by the SARS-CoV-2 Mᵖʳᵒ active site; the des-dimethyl analog 3-(2,2,2-trifluoroacetamido)butanoic acid lacks this substitution and the associated chiral center entirely, rendering it incapable of providing the same stereochemical recognition . Additionally, epimerization at the tert-leucine α-center during amide bond formation is a well-documented risk that varies dramatically with the choice of N-protecting group and activation method, directly impacting final API diastereomeric purity [1].

Quantitative Differential Evidence for (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid (666832-71-9) Relative to Closest Analogs


Orthogonal Deprotection Selectivity: Trifluoroacetyl (Tfa) vs. tert-Butoxycarbonyl (Boc) Protecting Group Compatibility

The N-trifluoroacetyl group on this compound is cleavable under mild basic conditions (0.2 M NaOH, 1 M piperidine, K₂CO₃/MeOH/H₂O, or NaBH₄/EtOH) that leave acid-labile protecting groups—including Boc, Cbz, Trt, Alloc, and Fmoc—intact . In contrast, the N-Boc-L-tert-leucine analog (CAS 62965-35-9) requires strong acidic conditions for deprotection, typically 50% trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane/methanol, which simultaneously removes many other acid-labile groups [1]. This orthogonality enables the Tfa-protected compound to be incorporated into complex synthetic sequences where the Boc group cannot be selectively removed in the presence of other TFA-labile functionalities, providing an essential strategic advantage in convergent multi-fragment assembly.

Peptide synthesis Orthogonal protection Selective deprotection

Epimerization Control During Nirmatrelvir Western Fragment Assembly: ZnCl₂-Mediated Direct N-Trifluoroacetylation vs. TFA Deprotection/Re-acylation

In the synthesis of nirmatrelvir's western fragment, the conventional two-step sequence—TFA-mediated Boc deprotection of the dipeptide intermediate followed by reaction with trifluoroacetic anhydride and pyridine—resulted in 20–30% epimerization at the tert-leucine α-stereocenter [1]. In direct head-to-head comparison, the ZnCl₂-mediated one-pot N-trifluoroacetylation protocol (10% ZnCl₂, 2 equiv. trifluoroacetic anhydride in CH₂Cl₂, 23 °C, 12 h) provided the target (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid derivative in 91% yield as a single diastereomer, with HPLC analysis showing only 3.5% of the undesired diastereomer [1]. This represents a ≥6.5-fold reduction in epimerization (from 20–30% down to 3.5%) and demonstrates that the choice of synthetic route to install the Tfa group is the critical determinant of stereochemical purity in this intermediate.

Nirmatrelvir synthesis Epimerization control Process chemistry

Structural Determinant of P4 Fragment Binding: Gem-Dimethyl-L-tert-Leucine vs. Des-Methyl Analog in SARS-CoV-2 Mᵖʳᵒ Inhibition

Nirmatrelvir's P4 fragment consists of an L-tert-leucine residue bearing the gem-dimethyl substitution and capped with a trifluoroacetyl group; this fragment occupies the S4 subsite of SARS-CoV-2 Mᵖʳᵒ and contributes critical hydrophobic contacts [1]. The des-dimethyl analog 3-(2,2,2-trifluoroacetamido)butanoic acid (CAS 101642-76-6, molecular formula C₆H₈F₃NO₃, MW 199.13 g/mol) lacks both the gem-dimethyl substitution at the β-carbon and the associated stereogenic center at the 2-position . Consequently, the simpler analog cannot reproduce the steric bulk or the chiral recognition elements required for Mᵖʳᵒ S4 subsite engagement. While direct comparative IC₅₀ data for the isolated P4 precursors are not available (the pharmacophore is evaluated in the context of the full nirmatrelvir structure), the criticality of the trifluoroacetyl-capped L-tert-leucine motif is supported by medicinal chemistry SAR studies indicating that modifications to the P4 fragment significantly impact inhibitory potency against SARS-CoV-2 Mᵖʳᵒ [2].

SARS-CoV-2 Mpro Structure-activity relationship Nirmatrelvir pharmacophore

Regulatory Status as a Controlled Intermediate: REACH Intermediate-Only Designation vs. General-Purpose Amino Acid Derivatives

Under the EU REACH regulation, 3-methyl-N-(trifluoroacetyl)-L-valine (CAS 666832-71-9) is registered with the specific designation 'Intermediate' and the restriction 'Intermediate use only' under EC number 871-918-4, with a joint submission registration date of 23 September 2021 [1]. This legal restriction means the substance may only be manufactured, imported, and used for the synthesis of other chemical substances under strictly controlled conditions, and it cannot be placed on the market as a finished chemical product for general use. In contrast, closely related N-protected amino acids such as N-Boc-L-tert-leucine (CAS 62965-35-9) and N-Cbz-L-tert-leucine are not uniformly subject to this same intermediate-only restriction and may be supplied for broader research and development purposes . This registration status has direct supply chain implications: it confirms the compound's validated role in industrial-scale pharmaceutical manufacturing while simultaneously imposing regulatory obligations on downstream users regarding documentation of controlled conditions.

REACH registration Intermediate use Regulatory compliance

Best-Validated Application Scenarios for (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid (666832-71-9) Based on Differential Evidence


Nirmatrelvir (Paxlovid™) API Manufacturing: P4 Fragment Supply with Documented Epimerization Control

This compound is the established P4 western fragment building block for nirmatrelvir, the SARS-CoV-2 Mᵖʳᵒ inhibitor component of Paxlovid™. Procurement for this application demands suppliers capable of demonstrating ≤3.5% undesired diastereomer by validated HPLC methods, consistent with the ZnCl₂-mediated N-trifluoroacetylation process that achieves 91% yield with ≥96.5% diastereomeric excess [1]. The REACH intermediate-only registration confirms the compound's validated role in this supply chain .

Convergent Peptide Synthesis Requiring Orthogonal N-Protection Strategies

When a synthetic route requires selective deprotection of the N-terminus in the presence of acid-labile side-chain protecting groups (Boc, tBu, Trt, Pbf) or base-labile Fmoc groups, the Tfa protecting group on this tert-leucine derivative provides exclusive orthogonality. Tfa is cleanly removed under 0.2 M NaOH or 1 M piperidine without affecting any of the aforementioned protecting groups, enabling fragment condensation strategies that are impossible with N-Boc-L-tert-leucine [1]. This makes the compound the reagent of choice for the synthesis of complex peptide-based protease inhibitors beyond nirmatrelvir.

Chiral Analytical Reference Standard for Nirmatrelvir Impurity Profiling

As 'Nirmatrelvir Impurity 27' and 'PF-07321332 Impurity 80,' this compound is used as a qualified reference standard in analytical method development, method validation (AMV), and quality control (QC) release testing for nirmatrelvir drug substance and drug product [1]. Its well-characterized stereochemistry—confirmed by X-ray crystallography—makes it suitable as a system suitability marker for chiral HPLC methods that must resolve the (S)- and (R)-enantiomers of the tert-leucine fragment .

SAR Studies Exploring P4 Fragment Modifications of Coronavirus Main Protease Inhibitors

Medicinal chemistry programs focused on improving the potency or metabolic stability of nirmatrelvir-class Mᵖʳᵒ inhibitors require this specific intermediate as the reference P4 building block. SAR studies have demonstrated that modifications to the P4 trifluoroacetyl group and the gem-dimethyl substitution significantly affect inhibitory activity against SARS-CoV-2 Mᵖʳᵒ, with IC₅₀ values for novel P4-modified analogs ranging from 0.0435 to 0.9989 μM [1]. The compound serves as the benchmark against which P4-modified analogs are compared, enabling structure–activity relationship mapping that directly guides lead optimization.

Quote Request

Request a Quote for (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.